molecular formula C14H15ClN2O2 B6332704 5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1354919-77-9

5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6332704
CAS No.: 1354919-77-9
M. Wt: 278.73 g/mol
InChI Key: QCWJTHSYLIKSIQ-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, methoxyphenyl, and isopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: This reaction can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
  • 5-Chloro-1-(4-hydroxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Uniqueness

5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-1-(4-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data tables.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A related pyrazole derivative demonstrated IC50 values ranging from 0.16 to 11 μM against various cancer cell lines, indicating strong cytotoxic effects . The selectivity of these compounds towards cancer cells over normal cells suggests their potential as therapeutic agents.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied.

  • Research Findings : In vitro tests showed that several pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . These findings highlight the potential of this compound in treating infections caused by resistant bacteria.
CompoundMIC (μg/mL)Target Pathogen
5-Chloro-Pyrazole0.22Staphylococcus aureus
Related Derivative A0.25E. coli
Related Derivative B0.30Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is another area of interest.

  • Investigation : A study reported that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6 by up to 85% at concentrations of 10 µM, showcasing their ability to modulate inflammatory responses effectively .

The biological activities of pyrazole derivatives are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interference with Cell Signaling Pathways : Pyrazoles may disrupt signaling pathways that promote tumor growth or inflammatory responses.
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activities, contributing to their protective effects against oxidative stress-related diseases .

Properties

IUPAC Name

5-chloro-1-(4-methoxyphenyl)-3-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9(2)13-12(8-18)14(15)17(16-13)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWJTHSYLIKSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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